1-(3-Fluoro-4-methylphenyl)hexan-1-one
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Overview
Description
1-(3-Fluoro-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a hexanone chain
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and hexanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common reagents include acids or bases to promote the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluoro-4-methylphenyl)hexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)hexan-1-one: This compound has a similar structure but with the positions of the fluoro and methyl groups reversed, leading to different chemical and biological properties.
1-(3-Fluoro-4-methylphenyl)pentan-1-one: This compound has a shorter carbon chain, which affects its reactivity and applications.
1-(3-Fluoro-4-methylphenyl)butan-1-one: Another similar compound with an even shorter carbon chain, used for different purposes in research and industry.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYWSZDEATCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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